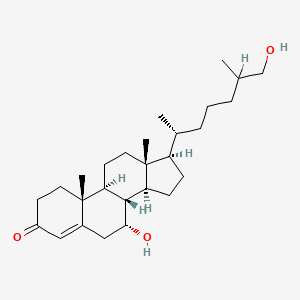
7alpha,26-Dihydroxycholest-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha,26-dihydroxycholest-4-en-3-one is a 7alpha-hydroxy steroid, a 26-hydroxy steroid, a cholestanoid and a 3-oxo-Delta(4) steroid. It has a role as a bile acid metabolite.
Applications De Recherche Scientifique
Overview
7alpha,26-Dihydroxycholest-4-en-3-one is a steroid compound that plays a significant role in cholesterol metabolism and bile acid biosynthesis. Its unique structure, characterized by hydroxyl groups at the 7 and 26 positions, positions it as an important intermediate in the synthesis of bile acids, which are critical for fat digestion and absorption.
Scientific Research Applications
1. Chemistry
- Intermediate in Bile Acid Synthesis : This compound serves as a key intermediate in the enzymatic conversion of cholesterol into bile acids, particularly cholic acid and chenodeoxycholic acid. The enzymatic processes involve various cytochrome P450 enzymes, including CYP7A1 and CYP8B1, which facilitate hydroxylation reactions leading to bile acid formation .
2. Biology
- Role in Lipid Metabolism : Research indicates that this compound is involved in regulating cholesterol levels within the body. It can inhibit enzymes responsible for cholesterol synthesis, thereby potentially lowering plasma cholesterol levels .
- Neurobiology : This compound has been studied for its effects on neuronal health. For instance, it has been shown to increase the number of oculomotor neurons in primary brain cultures when administered, suggesting a role in neuroprotection or neurogenesis .
3. Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications in treating disorders related to bile acid metabolism, such as hypercholesterolemia and gallstone disease. Its metabolites may play a role in signaling pathways that regulate lipid homeostasis .
4. Industry
- Steroidal Drug Production : this compound is utilized in the pharmaceutical industry for the synthesis of steroidal drugs. Its derivatives are important for developing medications aimed at managing cholesterol levels and associated metabolic disorders .
Research indicates that this compound may have implications in various physiological processes:
| Biological Activity | Implications |
|---|---|
| Regulation of Cholesterol Metabolism | Potential therapeutic target for hypercholesterolemia |
| Inhibition of Cholesterol Synthesis | May aid in gallstone prevention |
| Interaction with Nuclear Receptors | Modulates gene expression related to lipid metabolism |
Case Studies
Case Study 1: Cholesterol Regulation
In animal models, administration of this compound resulted in significant reductions in hepatic cholesterol levels and alterations in bile acid synthesis pathways. These findings suggest its potential use as a therapeutic agent in managing dyslipidemia .
Case Study 2: Neuroprotection
Studies have demonstrated that this compound can enhance neuronal survival and proliferation under certain conditions, indicating its potential role in neuroprotective strategies against neurodegenerative diseases .
Propriétés
Numéro CAS |
4675-38-1 |
|---|---|
Formule moléculaire |
C27H44O3 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17?,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1 |
Clé InChI |
KVJVJJWIEXCECB-GWUAJDSISA-N |
SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO |
SMILES isomérique |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
SMILES canonique |
CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO |
Synonymes |
7 alpha,26-dihydroxy-4-cholesten-3-one 7,26-DHXYCLSO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















